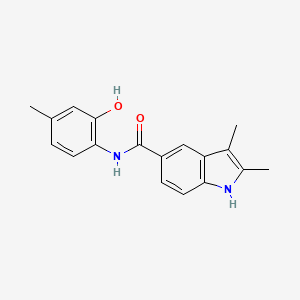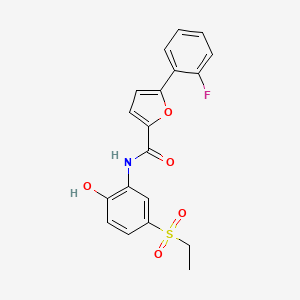
3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide is a synthetic compound that belongs to the pyrazole family of compounds. It is a potent inhibitor of a specific enzyme called glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes. This compound has gained considerable attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been demonstrated to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of beta-amyloid plaques in the brain. Additionally, this compound has been found to have anti-inflammatory and antidiabetic properties.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide involves the inhibition of this compound, a serine/threonine kinase that regulates various cellular processes such as glycogen metabolism, cell proliferation, and apoptosis. This compound is overactivated in various diseases, leading to abnormal cellular processes. This compound inhibits this compound by binding to its ATP-binding site, thereby preventing its phosphorylation and activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific disease being targeted. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting this compound. In Alzheimer's disease, it reduces the accumulation of beta-amyloid plaques in the brain, thereby preventing neurodegeneration. Additionally, it has been found to have anti-inflammatory and antidiabetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide is its potency and specificity for this compound inhibition. It is also relatively easy to synthesize and purify, making it suitable for large-scale experiments. However, one of the limitations is its potential toxicity, which requires careful dosage and administration in animal studies.
Orientations Futures
There are several future directions for research on 3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to explore its mechanism of action in more detail, including its interactions with other cellular pathways. Additionally, future research could focus on optimizing its pharmacokinetic and pharmacodynamic properties to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide involves the reaction of 4-bromo-2-(4-methoxyphenyl)pyridine with 1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, and the product is obtained in high yield after purification.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-phenyl-N-pyridin-4-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-28-19-9-7-16(8-10-19)21-20(22(27)24-17-11-13-23-14-12-17)15-26(25-21)18-5-3-2-4-6-18/h2-15H,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVYVENKYYMOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7545541.png)
![5-Chloro-4-[[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole](/img/structure/B7545548.png)
![(4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7545554.png)



![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)
![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)


